molecular formula C18H16N4O2 B2913322 WX-132-18B

WX-132-18B

Cat. No.: B2913322
M. Wt: 320.3 g/mol
InChI Key: LTTPRSPHFQPOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WX-132-18B is a novel microtubule-depolymerizing agent that selectively binds to the colchicine-binding site on tubulin. This compound has shown promising anti-tumor effects, making it a potential candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: WX-132-18B was synthesized at the Beijing Institute of Pharmacology and Toxicology. The synthesis involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not publicly available, it is likely that the synthesis of this compound would involve large-scale chemical reactors, purification processes, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: WX-132-18B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines.

Scientific Research Applications

WX-132-18B has a wide range of scientific research applications, including:

Mechanism of Action

WX-132-18B exerts its effects by selectively binding to the colchicine-binding site on tubulin, leading to the depolymerization of microtubules. This disrupts the dynamic cycle between tubulin and microtubules, which is critical for cellular functions such as mitosis. The compound induces cell cycle arrest at the G2/M phase, triggers tumor cell apoptosis, promotes nuclear membrane permeability, reduces mitochondrial membrane potential, and disrupts the redox system balance .

Comparison with Similar Compounds

    Colchicine: Binds to the same site on tubulin and exhibits similar anti-tumor effects.

    Vincristine: Another microtubule inhibitor but binds to a different site on tubulin.

    Taxol: Stabilizes microtubules rather than depolymerizing them.

Uniqueness of WX-132-18B: this compound is unique in its ability to selectively bind to the colchicine-binding site on tubulin and exhibit potent anti-tumor effects with higher bioactivity and lower toxicity compared to classic microtubule-inhibiting agents .

Biological Activity

WX-132-18B is a novel microtubule-inhibiting agent (MIA) that has garnered attention in cancer research due to its potent anti-tumor effects. This compound selectively targets the colchicine-binding site on tubulin, leading to microtubule depolymerization and subsequent cellular effects that are crucial for its therapeutic potential.

This compound operates by binding to the colchicine site on tubulin, which is distinct from the binding sites of other known MIAs like vinblastine and taxol. This unique mechanism allows it to induce significant biological responses in cancer cells, including:

  • Cell Cycle Arrest : Induces G2/M phase arrest.
  • Apoptosis : Triggers programmed cell death in various tumor types.
  • Disruption of Mitochondrial Function : Reduces mitochondrial membrane potential, contributing to apoptosis.
  • Anti-Angiogenic Properties : Inhibits the formation of new blood vessels that tumors require for growth.

In Vitro Efficacy

This compound has demonstrated remarkable efficacy in vitro, with IC50_{50} values ranging from 0.45 to 0.99 nM against various human tumor cell lines. It has shown particularly strong activity against taxol-resistant breast cancer cells (MX-1/T) and has been effective against:

  • Human umbilical vein endothelial cells
  • Seven types of human tumor cells

The compound also inhibits DNA topoisomerase II activity, leading to DNA damage, which is a critical pathway for inducing apoptosis in cancer cells .

In Vivo Efficacy

The anti-tumor activity of this compound was further validated in several xenograft models, including:

Model TypeTumor TypeObservations
S180 XenograftMouse SarcomaSignificant inhibition of tumor volume and weight
U87-MG XenograftGlioblastomaInduced apoptosis and reduced cell proliferation
Human Lung XenograftLung CancerDose-dependent inhibition of tumor growth
Gastric Cancer XenograftGastric CancerEffective in reducing tumor burden

In these models, this compound not only inhibited tumor growth but also showed minimal toxicity, as evidenced by the lack of significant weight loss in treated mice .

Case Study 1: S180 Xenograft Model

In a study using the S180 xenograft model, this compound was administered at various doses. Results indicated a significant reduction in both tumor volume and weight compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis, showing increased markers for cell death within the tumor tissues .

Case Study 2: U87-MG Glioblastoma Model

In the U87-MG model, this compound treatment resulted in a marked decrease in cell proliferation rates and an increase in apoptotic cell markers. This study highlighted its potential as a therapeutic option for glioblastoma, a notoriously aggressive brain tumor .

Properties

IUPAC Name

7-methoxy-4-(2-methylquinazolin-4-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-11-19-14-6-4-3-5-13(14)18(20-11)22-10-17(23)21-15-9-12(24-2)7-8-16(15)22/h3-9H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTPRSPHFQPOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CC(=O)NC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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